molecular formula C15H16FN3O B10869058 (4Z)-4-[1-(cyclopropylamino)ethylidene]-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[1-(cyclopropylamino)ethylidene]-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10869058
M. Wt: 273.30 g/mol
InChI Key: OOSJENZKAWROTO-UHFFFAOYSA-N
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Description

(4Z)-4-[1-(cyclopropylamino)ethylidene]-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a cyclopropylamino group, a fluorophenyl group, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[1-(cyclopropylamino)ethylidene]-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-fluoroacetophenone with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate cyclopropylamine under acidic conditions to yield the desired pyrazolone derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[1-(cyclopropylamino)ethylidene]-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

(4Z)-4-[1-(cyclopropylamino)ethylidene]-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4Z)-4-[1-(cyclopropylamino)ethylidene]-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-[1-(cyclopropylamino)ethylidene]-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
  • (4Z)-4-[1-(cyclopropylamino)ethylidene]-2-(4-bromophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of (4Z)-4-[1-(cyclopropylamino)ethylidene]-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and bioactivity compared to similar compounds with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H16FN3O

Molecular Weight

273.30 g/mol

IUPAC Name

4-(N-cyclopropyl-C-methylcarbonimidoyl)-2-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C15H16FN3O/c1-9(17-12-5-6-12)14-10(2)18-19(15(14)20)13-7-3-11(16)4-8-13/h3-4,7-8,12,18H,5-6H2,1-2H3

InChI Key

OOSJENZKAWROTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C(=NC3CC3)C

Origin of Product

United States

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